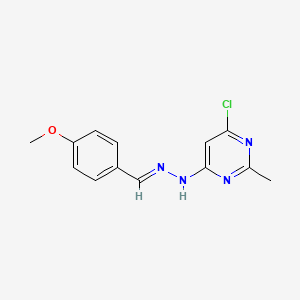![molecular formula C18H22N4 B5722330 5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5722330.png)
5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves multiple steps, typically starting from 3,5-diamino-4-phenylpyrazole or similar compounds. These intermediates are then reacted with various reagents to introduce different substituents at the pyrimidine ring, influencing the final compound's biological activity and properties (Zvilichovsky & David, 1983).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the spatial arrangement and the nature of substituents, significantly affects their binding to biological targets. X-ray crystallography and molecular modeling studies provide insights into the structural requirements for activity and selectivity at various biological receptors (Jiu-fu et al., 2015).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine compounds undergo various chemical reactions, including substitutions and additions, based on the functional groups present. The reactivity can be tailored to produce derivatives with specific biological activities (Bruni et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of pyrazolo[1,5-a]pyrimidine derivatives depend on their molecular structure. These properties are crucial for the pharmacokinetic profile of the compounds (Portilla et al., 2006).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, of pyrazolo[1,5-a]pyrimidine derivatives are influenced by the substituents on the pyrimidine ring. Understanding these properties is essential for designing compounds with desired biological activities (Gein et al., 2009).
Direcciones Futuras
The future directions for research on “5-isopropyl-N,N,2-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” and similar compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . More studies could be conducted to better understand their synthesis, properties, and biological activities.
Propiedades
IUPAC Name |
N,N,2-trimethyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-12(2)15-11-16(21(4)5)22-18(19-15)17(13(3)20-22)14-9-7-6-8-10-14/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLQHOOSUAZRDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3-chlorophenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5722292.png)

![5-chloro-2-[(4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5722309.png)

![N-(2-methoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5722337.png)
![2-[(2-aminophenyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5722345.png)
![5-[(mesitylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5722350.png)

![5-methoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5722359.png)
![5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5722365.png)